molecular formula C11H16ClNO2 B068873 (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride CAS No. 167834-24-4

(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride

Cat. No.: B068873
CAS No.: 167834-24-4
M. Wt: 229.7 g/mol
InChI Key: ATSZQDTVNRNXKB-PPHPATTJSA-N
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Description

(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride is a chiral compound with significant importance in the field of organic chemistry. It is an ester derivative of 3-amino-3-phenylpropanoic acid and is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is known for its enantiomeric purity and is often utilized in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride typically involves the esterification of 3-amino-3-phenylpropanoic acid. One common method includes the reaction of the acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or distillation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of enantioselective catalysts and advanced purification techniques ensures the high enantiomeric purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Formation of 3-amino-3-phenylpropanoic acid.

    Reduction: Formation of 3-amino-3-phenylpropanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including drugs with analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release the active 3-amino-3-phenylpropanoic acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

  • Methyl 3-amino-3-phenylpropanoate hydrochloride
  • Isopropyl 3-amino-3-phenylpropanoate hydrochloride

Comparison: (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its methyl and isopropyl counterparts, the ethyl ester may exhibit different pharmacokinetic properties, making it suitable for specific applications in drug development and industrial processes.

Properties

IUPAC Name

ethyl (3S)-3-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSZQDTVNRNXKB-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628465
Record name Ethyl (3S)-3-amino-3-phenylpropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167834-24-4
Record name Benzenepropanoic acid, β-amino-, ethyl ester, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167834-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (3S)-3-amino-3-phenylpropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, β-amino-, ethyl ester, hydrochloride (1:1), (βS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

DL-3-amino-3-phenylpropionic acid (5.4 g, 0.032 moles) was added to saturated HCl (100 ml) in ethanol. The reaction mixture was stirred for 4 hours at room temperature under nitrogen. HCl in ethanol was removed under vacuum to afford a residue. The concentrated residue was trituated with ethyl acetate. The ethyl acetate was then removed in vacuum and the procedure was repeated twice. The resulting residue was dried under high vacuum to give a yellow solid (7.4 g, 98.6% yield). 1H NMR (400 MHz, CD3OD) δ 7.46-7.41 (m, 5H), 4.70 (m, 1H), 4.16-4.11 (m, 2H), 3.11-2.96 (m, 2H), 1.19 (t, 3H, 7.18 Hz). HRMS (M+H) calculated for C11H15N1O2 194.1176, found 194.1210.
Quantity
5.4 g
Type
reactant
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100 mL
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Yield
98.6%

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